molecular formula C8H13NO B13168850 1-(Piperidin-2-yl)prop-2-en-1-one

1-(Piperidin-2-yl)prop-2-en-1-one

Cat. No.: B13168850
M. Wt: 139.19 g/mol
InChI Key: NLAWCJTVQFVJET-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-2-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction mixture is poured into ice-cold water, and the solid material that precipitates is filtered off, washed with water, dried, and purified by column chromatography using silica gel in n-hexane–ethyl acetate .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions makes the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Piperidin-2-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-(Piperidin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(Piperidin-1-yl)prop-2-en-1-one: Similar structure but different substitution pattern.

    1-(1-oxo-3-phenyl-2-propenyl)piperidine: Contains a phenyl group instead of a piperidine ring.

    1-(1-oxo-2-octadecenyl)piperidine: Contains a longer aliphatic chain

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-2-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9H,1,3-6H2

InChI Key

NLAWCJTVQFVJET-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCCN1

Origin of Product

United States

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